5-Hydroxy-1,7-diphenylhept-6-en-3-one
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Overview
Description
5-Hydroxy-1,7-diphenyl-6-hepten-3-one: is a naturally occurring flavonoid compound, also known as Tangeretin. It is characterized by its yellow crystalline solid form and distinctive aroma. This compound is primarily found in the peels of citrus fruits and has been recognized for its various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one can be achieved through several methods. One common synthetic route involves the use of phenylpropanoids as starting materials. The reaction typically proceeds through a series of steps, including condensation, cyclization, and hydroxylation reactions .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the peels of citrus fruits. The extraction process typically uses solvents like methanol, ethyl acetate, or dichloromethane to isolate the compound from the plant material .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-1,7-diphenyl-6-hepten-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acids can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
5-Hydroxy-1,7-diphenyl-6-hepten-3-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Hydroxy-1,7-diphenyl-6-hepten-3-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Naringenin: Another flavonoid found in citrus fruits, known for its antioxidant and anti-inflammatory properties.
Hesperidin: A flavonoid glycoside with similar biological activities, including antioxidant and anti-inflammatory effects.
Quercetin: A widely studied flavonoid with potent antioxidant and anticancer properties.
Uniqueness: 5-Hydroxy-1,7-diphenyl-6-hepten-3-one is unique due to its specific structure, which contributes to its distinct biological activities. Its ability to modulate multiple signaling pathways and its presence in citrus peels make it a valuable compound for various applications .
Biological Activity
5-Hydroxy-1,7-diphenylhept-6-en-3-one (also known as Tangeretin) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant research findings and data.
Overview of Biological Activity
This compound exhibits a range of biological activities, primarily characterized by its antioxidant , anti-inflammatory , and anticancer properties. These activities are mediated through various biochemical pathways that involve the modulation of cellular processes.
The biological effects of this compound can be summarized as follows:
- Antioxidant Activity : The compound scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This action is crucial in preventing cellular aging and various diseases associated with oxidative stress.
- Anti-inflammatory Activity : It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation. This property makes it a potential candidate for treating inflammatory diseases .
- Anticancer Activity : The compound induces apoptosis in cancer cells by modulating key signaling pathways such as PI3K/Akt and MAPK. This effect is particularly significant in various cancer cell lines, where it has been shown to inhibit cell proliferation .
This compound interacts with numerous enzymes and proteins within the body. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, which are vital for drug metabolism and detoxification processes. The compound also exhibits specific subcellular localization, predominantly found in the cytoplasm and mitochondria, where it exerts its antioxidant effects.
Table 1: Summary of Biological Activities
Research Findings
Several studies have investigated the biological activity of this compound in vitro and in vivo.
Case Study 1: Antioxidant Effects
A study demonstrated that treatment with this compound significantly reduced oxidative stress markers in animal models. The compound improved mitochondrial function and enhanced immune responses at low to moderate doses.
Case Study 2: Anticancer Properties
In a laboratory setting, this compound was tested on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and induction of apoptosis. The compound's ability to modulate critical signaling pathways was highlighted as a key mechanism behind its anticancer effects.
Pharmacokinetics and Dosage Effects
The pharmacokinetics of this compound indicate that it is relatively stable under standard conditions but may degrade under extreme environmental factors such as light and heat. Dosage studies reveal that lower concentrations are effective in eliciting beneficial biological responses without toxicity to normal cells .
Properties
IUPAC Name |
5-hydroxy-1,7-diphenylhept-6-en-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,18,20H,12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQGOKAKPXXESR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)CC(C=CC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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